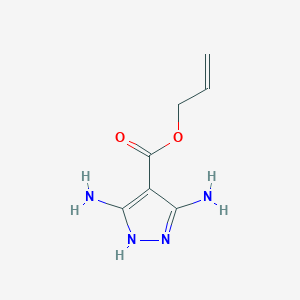

Allyl 3,5-diamino-1H-pyrazole-4-carboxylate

Übersicht

Beschreibung

Allyl 3,5-diamino-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula C7H10N4O2 . It has an average mass of 182.180 Da and a monoisotopic mass of 182.080383 Da .

Molecular Structure Analysis

The molecular structure of Allyl 3,5-diamino-1H-pyrazole-4-carboxylate consists of 7 carbon atoms, 10 hydrogen atoms, 4 nitrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis

Allyl 3,5-diamino-1H-pyrazole-4-carboxylate has a number of heavy atoms: 13, a number of aromatic heavy atoms: 5, a fraction Csp3: 0.14, a number of rotatable bonds: 4, a number of H-bond acceptors: 3.0, and a number of H-bond donors: 3.0 . It has a molar refractivity of 47.82 and a TPSA of 107.02 Ų . It is very soluble with a solubility of 8.15 mg/ml .Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

Allyl 3,5-diamino-1H-pyrazole-4-carboxylate and its derivatives are actively explored in the field of organic chemistry for their potential to undergo various synthetic transformations and functionalization reactions. Yıldırım et al. (2005) demonstrated the conversion of 1H-pyrazole-3-carboxylic acid into its carboxamide via reactions with binucleophiles such as 1,2-diaminoethane, showing good yields and providing insights into the reaction mechanisms through semi-empirical AM1 calculations (Yıldırım et al., 2005). Furthermore, the research by Rahmouni et al. (2014) on the synthesis of isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition highlighted the versatility of pyrazole derivatives in forming a wide array of heterocyclic compounds (Rahmouni et al., 2014).

Biological and Pharmacological Applications

Some derivatives of 3,5-diamino-1H-pyrazole-4-carboxylate exhibit significant biological activities. For instance, derivatives synthesized from the sulfonylation of 3,5-diamino-1H-pyrazole-4-nitriles showed remarkable herbicidal activities, indicating their potential in agricultural applications (Zhao Wei, 2001). Additionally, Hafez et al. (2013) synthesized pyrazolopyrimidine derivatives and Schiff bases from 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides, revealing that some of these compounds displayed in vitro antitumor activities against various human cancer cell lines, underscoring the potential of these derivatives in medicinal chemistry (Hafez et al., 2013).

Synthesis of Fused Heterocycles

The synthesis of fused heterocycles is another prominent area of research involving allyl 3,5-diamino-1H-pyrazole-4-carboxylate derivatives. Tu et al. (2013) developed a multicomponent reaction for the selective formation of pyrazole-substituted fused pyrroles, highlighting the compound's role in constructing bis-heterocyclic pairs under mild conditions through a domino process (Tu et al., 2013). Similarly, the research by Hamama et al. (2012) on the synthesis and biological properties of heterocyclic ring systems with pyrazole, including enaminones containing pyrazolone ring photochromic functional units, emphasized the compound's versatility in synthesizing a variety of bioactive heterocycles (Hamama et al., 2012).

Wirkmechanismus

Mode of Action

It is known that the pyrazole group in the compound can simultaneously donate and accept hydrogen bonds, which may influence its interaction with its targets .

Action Environment

It is known that the interactions between pyrazole molecules can depend strongly on the type of solvent, with more polar protic solvents favoring pyrazole-solvent hydrogen bonding rather than the formation of pyrazole-pyrazole clusters .

Eigenschaften

IUPAC Name |

prop-2-enyl 3,5-diamino-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O2/c1-2-3-13-7(12)4-5(8)10-11-6(4)9/h2H,1,3H2,(H5,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPTWDVFFLRWIAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)C1=C(NN=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-6-{[3-(trifluoromethoxy)phenyl]methoxy}pyrazine](/img/structure/B1377606.png)

![(1R,6R)-Rel-3-boc-5,5-dimethyl-3,7-diazabicyclo[4.2.0]octane](/img/structure/B1377611.png)

![6-Bromo-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B1377612.png)